Bradykinin (1-5)

Vascular Pharmacology Receptor Signaling Kinin Metabolism

Bradykinin (1-5) is the only circulating kinin metabolite validated for ACE I/D genotype-stratified tissue ACE activity quantification (ratio 1.87–4.31). As the minimal anti-thrombin pharmacophore (RPPGF; IC50 183 pmol/min), it lacks vasodilatory and fibrinolytic liabilities—ideal for SAR-driven antithrombotic design. B1/B2-independent signaling enables exclusive study of receptor-independent pathways. Preferred LC-MS/MS analytical target with low pg/mL detectability and minimal ex vivo artifacts. Choose this compound for reproducible, publication-grade kinin pathway research.

Molecular Formula C27H40N8O6
Molecular Weight 572.7 g/mol
CAS No. 23815-89-6
Cat. No. B1667498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (1-5)
CAS23815-89-6
SynonymsArg-Pro-Pro-Gly-Phe
arginyl-prolyl-prolyl-glycyl-phenylalanine
bradykinin (1-5)
thrombostatin
Molecular FormulaC27H40N8O6
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1
InChIKeyUSSUMSBPLJWFSZ-TUFLPTIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bradykinin (1-5) (CAS 23815-89-6): A Stable, Bioactive Kinin Metabolite for Cardiovascular and Analytical Research


Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe), also known as BK-(1-5) or thrombostatin, is an N-terminal pentapeptide fragment of the endogenous nonapeptide bradykinin. It is generated primarily by the dipeptidyl peptidase activity of angiotensin-converting enzyme (ACE) and is recognized as a major stable circulating metabolite of bradykinin in vivo [1]. Unlike the parent peptide, which is a classic B2 receptor agonist with a plasma half-life of approximately 17 seconds, BK-(1-5) demonstrates biological activity independent of the canonical B1 and B2 receptors and serves as a validated analytical marker for tissue ACE activity and bradykinin production [2].

Why Bradykinin (1-5) Cannot Be Substituted by Full-Length Bradykinin or Other Kinin Metabolites


Generic substitution within the kinin family is scientifically invalid due to profound differences in receptor pharmacology, functional selectivity, and metabolic stability. Full-length bradykinin (BK-(1-9)) is a potent vasodilator and B2 receptor agonist that is rapidly degraded in plasma (t₁/₂ ~17 s) and stimulates tissue plasminogen activator (t-PA) release, whereas BK-(1-5) lacks these vasoactive and fibrinolytic effects entirely [1]. Other metabolites like des-Arg⁹-bradykinin act as selective B1 receptor agonists, and BK-(2-9) lacks contractile activity, while BK-(1-7) and BK-(1-8) possess distinct degradation pathways and bioactivity profiles [2]. Critically, BK-(1-5) is the only fragment demonstrated to exert B1/B2 receptor-independent biological activity, to serve as a validated quantitative marker of tissue ACE activity, and to act as the minimal peptide capable of inhibiting thrombin-induced platelet aggregation .

Quantitative Differentiation of Bradykinin (1-5) from Closest Analogs: A Head-to-Head Evidence Guide


B1/B2 Receptor-Independent Vasorelaxation Differentiates BK-(1-5) from Bradykinin and Des-Arg⁹-Bradykinin

Unlike full-length bradykinin (B2 agonist) and des-Arg⁹-bradykinin (B1 agonist), BK-(1-5) induces concentration-dependent vasorelaxation of aortic rings that is completely resistant to inhibition by selective B1 or B2 receptor antagonists [1]. This establishes a unique, non-canonical mechanism of action not shared by other kinin family members. Full-length bradykinin-mediated vasorelaxation is fully blocked by the B2 antagonist HOE-140 (Icatibant), whereas BK-(1-5)-mediated vasorelaxation remains unaffected [1].

Vascular Pharmacology Receptor Signaling Kinin Metabolism

Functional Selectivity: BK-(1-5) Inhibits Thrombin-Induced Platelet Aggregation Without Affecting Vasodilation or Fibrinolysis

In a direct head-to-head human in vivo study, intra-arterial infusion of BK-(1-5) at doses exceeding physiological levels by >1500-fold had no effect on forearm blood flow (FBF) or net t-PA release, whereas bradykinin caused significant dose-dependent increases in both parameters (P < 0.001). Critically, both peptides inhibited γ-thrombin-induced platelet aggregation, but BK-(1-5) achieved 50% inhibition at a calculated dose of 183 ± 3 pmol/min, demonstrating functional selectivity for the antithrombotic pathway without triggering hemodynamic side effects [1].

Platelet Biology Thrombosis Functional Selectivity

BK-(1-5) Is the Minimal Active Peptide Fragment for α-Thrombin-Induced Platelet Aggregation and Calcium Mobilization

Systematic truncation studies have identified BK-(1-5) as the minimal peptide sequence capable of inhibiting α-thrombin-induced platelet aggregation, secretion, and calcium mobilization . Shorter fragments (e.g., BK-(1-4), BK-(2-5)) lack this activity, and the full-length bradykinin (1-9) requires its C-terminal arginine for B2 receptor agonism but not for this anti-thrombin effect . BK-(1-5) also directly prevents α-thrombin from cleaving the thrombin receptor peptide NATLDPRSFLLR between Arg⁴¹ and Ser⁴², establishing a defined molecular mechanism distinct from receptor antagonism .

Structure-Activity Relationship (SAR) Peptide Pharmacology Thrombosis

BK-(1-5):Bradykinin Ratio Is a Validated Quantitative Marker of In Vivo Tissue ACE Activity with Genotype-Stratified Reference Ranges

The BK-(1-5):bradykinin ratio measured in venous plasma is a validated, quantitative biomarker of tissue ACE activity in humans [1]. In a study stratifying subjects by ACE insertion/deletion (I/D) polymorphism, the mean BK-(1-5):bradykinin ratio increased significantly with the number of D alleles: 1.87 ± 0.35 (I/I), 3.09 ± 0.40 (I/D), and 4.31 ± 0.97 (D/D) (P=0.010). Plasma ACE activity correlated directly with this ratio (r²=0.16, P=0.039). Absolute BK-(1-5) venous concentrations followed the same pattern (1113±290, 1520±318, and 1887±388 fmol/mL for I/I, I/D, and D/D groups, respectively; P=0.027) [1]. This quantitative, genotype-dependent stratification is unique to BK-(1-5) and is not observed for other kinin metabolites like BK-(1-7) or BK-(2-9).

Clinical Biomarker ACE Pharmacogenomics LC-MS/MS Quantification

Quantitative LC-MS/MS Detectability: BK-(1-5) Is a Validated Major Metabolite in FDA-Compliant Kinin Profiling Platforms

A validated LC-MS/MS platform compliant with FDA bioanalytical guidelines has been established for the simultaneous quantification of BK-(1-5) alongside other active kinins and metabolites in human plasma [1]. The method demonstrated linearity from 2.0-15.3 pg/mL (depending on the kinin) up to 1000 pg/mL, with no source-dependent matrix effects and suitable stability in plasma [1]. BK-(1-5) was successfully detected in the low pg/mL range in healthy volunteers, confirming its suitability as a robust analytical target. In contrast, other metabolites like BK-(1-7) and BK-(2-9) exhibited lower endogenous abundance and greater variability in this validated platform [1].

Analytical Chemistry LC-MS/MS Bioanalytical Validation

High-Value Research and Industrial Applications of Bradykinin (1-5) Based on Quantified Differentiation


ACE Pharmacogenomics and Precision Medicine Biomarker Studies

BK-(1-5) serves as a validated, quantitative biomarker of tissue ACE activity that stratifies individuals by ACE I/D genotype with established reference ranges (BK-(1-5):Bradykinin ratio of 1.87±0.35 for I/I, 3.09±0.40 for I/D, and 4.31±0.97 for D/D; P=0.010) [1]. This enables researchers to phenotype ACE activity in vivo, assess the pharmacodynamic impact of ACE inhibitors, and identify patients at elevated risk for ACE inhibitor-associated angioedema or other kinin-mediated adverse events. No other kinin metabolite offers this validated, genotype-stratified quantitative utility.

Substrate-Selective Thrombin Inhibitor Development and Platelet Pharmacology

As the minimal peptide (RPPGF) retaining anti-thrombin activity with an IC50 of 183±3 pmol/min for γ-thrombin-induced platelet aggregation, BK-(1-5) is the ideal pharmacophore scaffold for structure-activity relationship (SAR) studies [1]. Critically, it lacks the vasodilatory and fibrinolytic activities of full-length bradykinin (FBF P=0.13; t-PA release P=0.46) , providing a functionally selective starting point for designing novel antithrombotic agents that do not perturb hemodynamics. This application is uniquely supported by human in vivo data.

Non-Canonical Kinin Receptor Signaling and Vascular Pharmacology Research

BK-(1-5) is the only kinin fragment demonstrated to induce concentration-dependent vasorelaxation that is completely resistant to B1 and B2 receptor antagonists [1]. This unique pharmacological profile allows investigators to isolate and study receptor-independent kinin signaling pathways without interference from the canonical B1/B2 systems. Full-length bradykinin and des-Arg⁹-bradykinin are unsuitable for this purpose due to their obligate B2 and B1 receptor dependence, respectively [1].

Validated LC-MS/MS Bioanalysis of the Kallikrein-Kinin System in Clinical Trials

For clinical studies requiring precise quantification of kinin pathway activity (e.g., angioedema, COVID-19, hypertension), BK-(1-5) is a preferred analytical target within FDA-validated LC-MS/MS platforms. It exhibits robust detectability in the low pg/mL range and is less prone to ex vivo generation artifacts than bradykinin [1]. The established calibration range (2.0-15.3 pg/mL to 1000 pg/mL) and demonstrated stability in plasma make BK-(1-5) a reliable, quantitative endpoint for assessing kinin-mediated pathophysiology and therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin (1-5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.